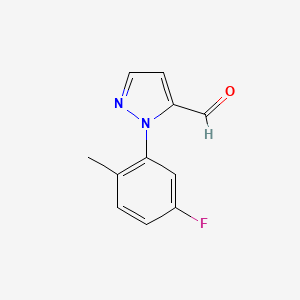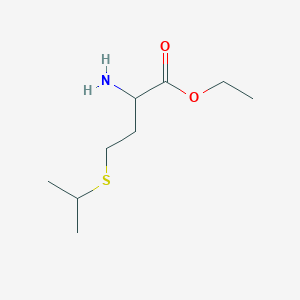
Ethyl s-isopropylhomocysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl S-(1-phenylethyl) carbonodithioate , has the chemical formula C11H14OS2 . It is an organic compound with the following properties:
Molecular Weight: 226.36 g/mol
Boiling Point: Approximately 315.5°C (predicted)
Preparation Methods
The synthetic routes for Ethyl s-isopropylhomocysteinate are not widely documented. it can be prepared through esterification of homocysteine with ethyl chloroformate or ethyl chlorothioformate. The reaction conditions involve the use of base and anhydrous solvents. Industrial production methods are not well-established, and further research is needed in this area.
Chemical Reactions Analysis
Ethyl s-isopropylhomocysteinate may undergo various reactions, including:
Esterification: Formation of the ester from homocysteine and ethanol.
Thiol-Disulfide Exchange: Interconversion between the thiol and disulfide forms.
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Common reagents and conditions:
Esterification: Ethanol, base (e.g., sodium hydroxide), anhydrous conditions.
Thiol-Disulfide Exchange: Thiols (e.g., mercaptoethanol), disulfides.
Hydrolysis: Acid (e.g., hydrochloric acid), base (e.g., sodium hydroxide).
Major products:
- The primary product is this compound itself.
Scientific Research Applications
Ethyl s-isopropylhomocysteinate finds applications in:
Chemical Research: As a building block for more complex molecules.
Biological Studies: Investigating thiol-disulfide exchange reactions.
Medicine: Potential use in drug development due to its thiol functionality.
Industry: Limited industrial applications, but further exploration is warranted.
Mechanism of Action
The exact mechanism by which Ethyl s-isopropylhomocysteinate exerts its effects remains unclear. its thiol group suggests potential interactions with cellular redox processes and protein function.
Comparison with Similar Compounds
Ethyl s-isopropylhomocysteinate is unique due to its specific substitution pattern. Similar compounds include homocysteine, cysteine, and other thiol-containing molecules.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
ethyl 2-amino-4-propan-2-ylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-4-12-9(11)8(10)5-6-13-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
TVLIJAZOPGSQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCSC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


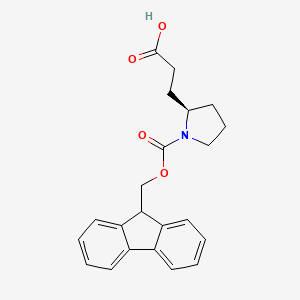
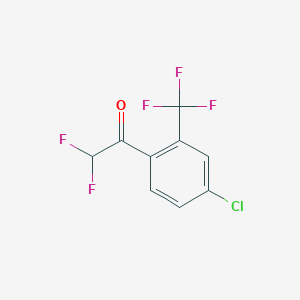
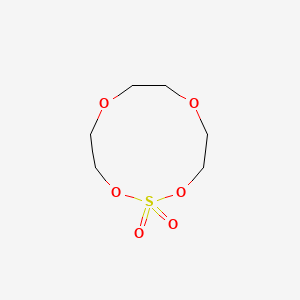
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
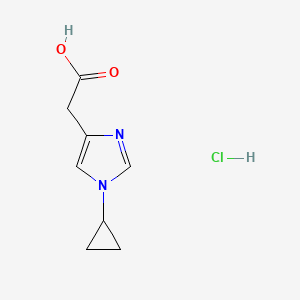
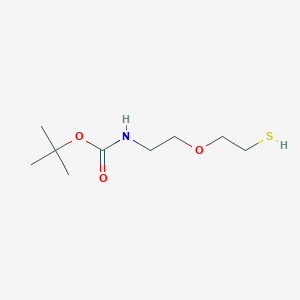
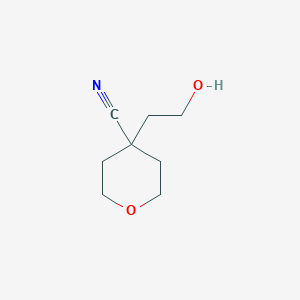
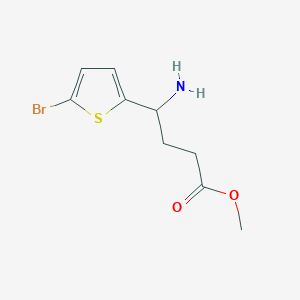
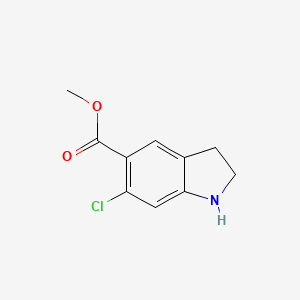
![2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13543147.png)
